molecular formula C8H11N B12881613 1-(Cyclopropylmethyl)-1H-pyrrole

1-(Cyclopropylmethyl)-1H-pyrrole

Cat. No.: B12881613
M. Wt: 121.18 g/mol
InChI Key: IXRUUKBZHIGXFI-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The cyclopropylmethyl group attached to the nitrogen atom of the pyrrole ring introduces unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-pyrrole typically involves the reaction of cyclopropylmethyl bromide with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of cyclopropylmethyl-substituted pyrrolidines.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-pyrrole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards its targets, leading to desired biological effects.

Comparison with Similar Compounds

  • Cyclopropylmethyl-substituted pyrrolidines
  • Halogenated pyrrole derivatives
  • Pyrrole-2-carboxylic acid derivatives

Uniqueness: 1-(Cyclopropylmethyl)-1H-pyrrole is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

1-(cyclopropylmethyl)pyrrole

InChI

InChI=1S/C8H11N/c1-2-6-9(5-1)7-8-3-4-8/h1-2,5-6,8H,3-4,7H2

InChI Key

IXRUUKBZHIGXFI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CC=C2

Origin of Product

United States

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